molecular formula C13H15ClN2 B145918 1-Benzyl-1-phenylhydrazine hydrochloride CAS No. 5705-15-7

1-Benzyl-1-phenylhydrazine hydrochloride

Cat. No.: B145918
CAS No.: 5705-15-7
M. Wt: 234.72 g/mol
InChI Key: JTYLHYOCBGPMNO-UHFFFAOYSA-N
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Description

1-Benzyl-1-phenylhydrazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It is a hydrazine derivative, characterized by the presence of both benzyl and phenyl groups attached to the hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

1-Benzyl-1-phenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.

    Biology: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

    Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Safety and Hazards

1-Benzyl-1-phenylhydrazine hydrochloride is classified as a combustible solid . It can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid dust formation, and not to ingest or breathe vapors/dust . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

Preparation Methods

The synthesis of 1-Benzyl-1-phenylhydrazine hydrochloride typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds as follows:

    Synthetic Route: Benzyl chloride is reacted with phenylhydrazine in an organic solvent such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is precipitated by adding hydrochloric acid.

    Industrial Production: On an industrial scale, the process is similar but optimized for larger quantities.

Chemical Reactions Analysis

1-Benzyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Mechanism of Action

The mechanism of action of 1-Benzyl-1-phenylhydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

1-Benzyl-1-phenylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of hydrazine derivatives in chemical research.

Properties

IUPAC Name

1-benzyl-1-phenylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLHYOCBGPMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063983
Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride
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Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-15-7
Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5705-15-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-1-phenylhydrazine hydrochloride
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Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-N-phenylhydrazinium(1+) chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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